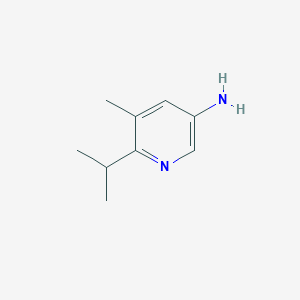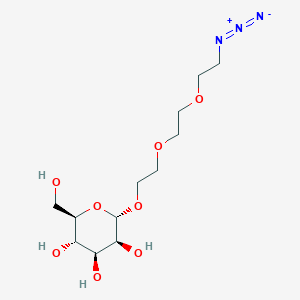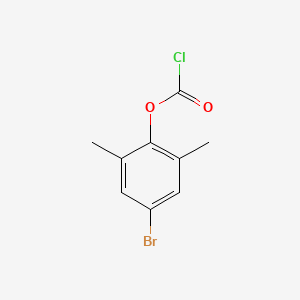
2,6-Dimethyl-3'-fluorobenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-3'-fluorobenzophenone (2,6-DMFBP) is an organic compound belonging to the class of aromatic compounds known as benzophenones. It is a colorless solid which is insoluble in water and has a molecular weight of 238.22 g/mol. It is used in a variety of applications, including synthesis of other organic compounds, as a reagent in organic reactions, and as an intermediate in the production of pharmaceuticals. 2,6-DMFBP is also used as a fluorescent indicator in the analysis of organic compounds.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-3'-fluorobenzophenone is not well understood. However, it is believed that its aromatic nature allows it to interact with other molecules through π-π interactions, which are interactions between the pi orbitals of two molecules. These interactions allow the molecule to form strong bonds with other molecules, which makes it useful in a variety of applications.
Biochemical and Physiological Effects
2,6-Dimethyl-3'-fluorobenzophenone has not been extensively studied for its biochemical and physiological effects. However, it is known to be a skin irritant and can cause eye irritation if it comes into contact with the eyes. It is also known to be toxic if ingested, so it should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Dimethyl-3'-fluorobenzophenone has several advantages for use in laboratory experiments. It is a relatively inexpensive and easy to obtain compound, and it is soluble in most organic solvents. Additionally, it is stable at room temperature and is not easily degraded by light or air. However, it is not very soluble in water and is toxic if ingested, so it should be handled with care in the laboratory.
Direcciones Futuras
There are several potential future directions for research involving 2,6-Dimethyl-3'-fluorobenzophenone. These include further studies on its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done on its use as a fluorescent indicator in the analysis of organic compounds, as well as its use in the synthesis of other organic compounds and pharmaceuticals. Finally, further studies could be done to explore its potential applications in the field of medicine.
Métodos De Síntesis
2,6-Dimethyl-3'-fluorobenzophenone can be synthesized through several different methods. One of the most common methods is the Friedel-Crafts acylation of 2,6-dimethylphenol with 3-fluorobenzoyl chloride. This reaction occurs in the presence of an aluminum chloride catalyst and yields 2,6-Dimethyl-3'-fluorobenzophenone as the major product. Other methods of synthesis involve the use of other reagents such as bromine and iodine, as well as other catalysts such as zinc chloride and cuprous chloride.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-3'-fluorobenzophenone has been used in a variety of scientific research applications. It has been used as a fluorescent indicator in the analysis of organic compounds. It has also been used in the synthesis of other organic compounds, such as 2,6-dichlorobenzophenone and 2,6-dibromobenzophenone. Additionally, it has been used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug flufenamic acid.
Propiedades
IUPAC Name |
(2,6-dimethylphenyl)-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c1-10-5-3-6-11(2)14(10)15(17)12-7-4-8-13(16)9-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIBGLRRUSOFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-3'-fluorobenzophenone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B6317797.png)
![Benzyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317812.png)
![Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317820.png)
![Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317823.png)


![Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317844.png)



